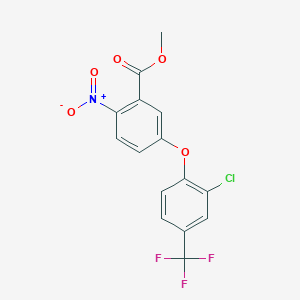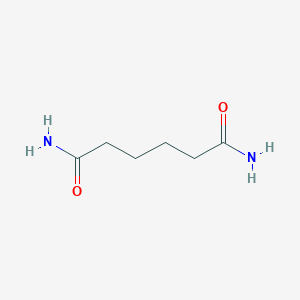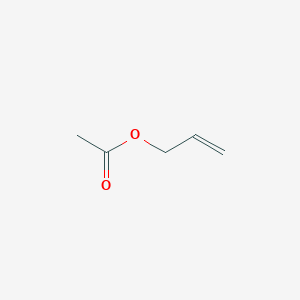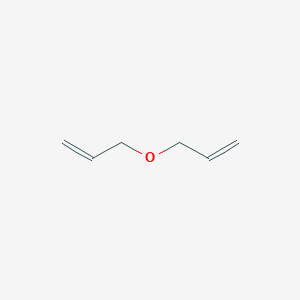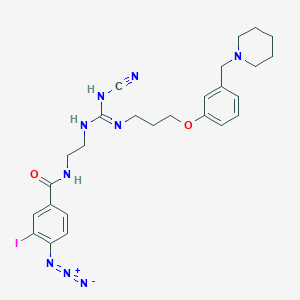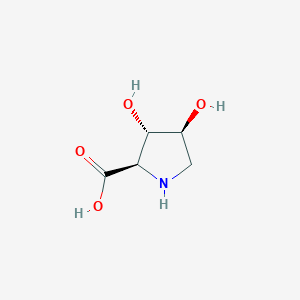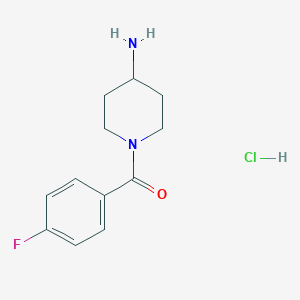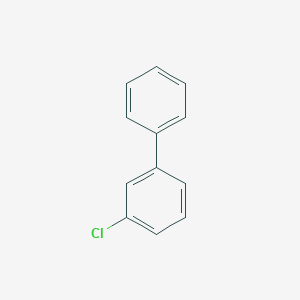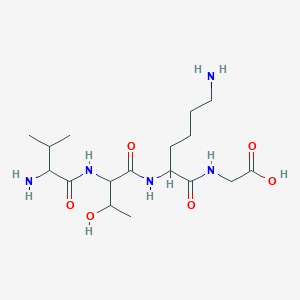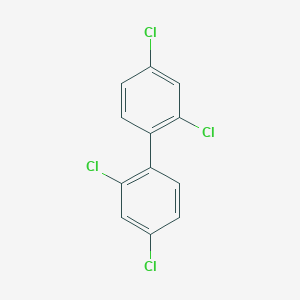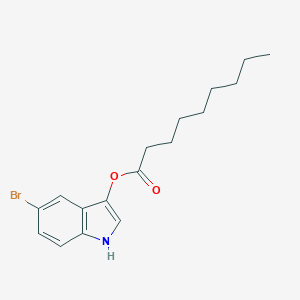
5-溴-3-吲哚基壬酸酯
描述
5-Bromo-3-indolyl nonanoate is a chemical compound belonging to the family of indole derivatives. It is characterized by the presence of a bromine atom at the 5-position and a nonanoate ester group at the 3-position of the indole ring. This compound is commonly used in various research and diagnostic applications due to its unique chemical structure and biological activity.
科学研究应用
5-Bromo-3-indolyl nonanoate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.
Biology: Employed in cell biology research to visualize and detect reporter gene expression in cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of diagnostic tools and assays for various biochemical and clinical applications
作用机制
Target of Action
The primary target of 5-Bromo-3-indolyl nonanoate (BIN) is the enzyme esterase . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and the detoxification of ester-based drugs .
Mode of Action
BIN acts as a chromogenic substrate for esterase . When BIN comes into contact with esterase, it undergoes hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This interaction results in the production of a blue product, which can be detected visually or by spectrophotometry .
Biochemical Pathways
The hydrolysis of BIN by esterase is a part of the broader ester metabolism pathway. This pathway is essential for the breakdown of ester bonds, which are common in lipids and various other biological molecules. The blue product formed as a result of this reaction can be used to visualize and detect the activity of esterase, providing insights into the functioning of this pathway .
Result of Action
The hydrolysis of BIN by esterase results in the formation of a blue product . This product can be detected visually or by spectrophotometry, making BIN a useful tool for the detection of esterase activity in research and diagnostic applications .
生化分析
Biochemical Properties
5-Bromo-3-indolyl nonanoate interacts with esterase enzymes in biochemical reactions . The nature of these interactions involves the hydrolysis of 5-Bromo-3-indolyl nonanoate by esterase, resulting in a blue product that can be visually detected or measured by spectrophotometry .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-3-indolyl nonanoate involves its interaction with esterase enzymes. Esterase enzymes hydrolyze 5-Bromo-3-indolyl nonanoate, leading to the production of a blue product . This reaction can be used to detect the presence and activity of esterase enzymes.
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-indolyl nonanoate typically involves the esterification of 5-bromoindole with nonanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-indolyl nonanoate may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production of the compound .
化学反应分析
Types of Reactions
5-Bromo-3-indolyl nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
5-Bromo-4-chloro-3-indolyl nonanoate: Similar in structure but with an additional chlorine atom at the 4-position.
5-Bromo-3-indoxyl nonanoate: Another indole derivative with similar applications in research and diagnostics
Uniqueness
5-Bromo-3-indolyl nonanoate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties. Its ability to act as a substrate for various enzymes and its potential therapeutic applications make it a valuable compound in scientific research .
属性
IUPAC Name |
(5-bromo-1H-indol-3-yl) nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-10-9-13(18)11-14(15)16/h9-12,19H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRFASVVDCCIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436242 | |
| Record name | 5-Bromo-3-indolyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133950-70-6 | |
| Record name | 5-Bromo-3-indolyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)

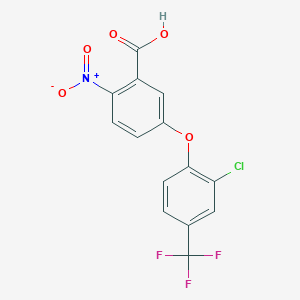
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
